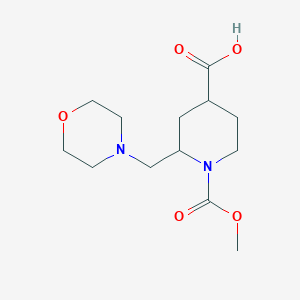

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H22N2O5 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

1-methoxycarbonyl-2-(morpholin-4-ylmethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C13H22N2O5/c1-19-13(18)15-3-2-10(12(16)17)8-11(15)9-14-4-6-20-7-5-14/h10-11H,2-9H2,1H3,(H,16,17) |

InChI Key |

KXTJSQORYWUXCL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(CC1CN2CCOCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis typically begins with piperidine-4-carboxylic acid or its derivatives. Key intermediates include:

-

1-Methoxycarbonylpiperidine-4-carboxylic acid : Prepared via Boc-protection followed by esterification. For example, piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (Et₃N) to form the Boc-protected intermediate, which is subsequently esterified using methanol and thionyl chloride (SOCl₂).

-

Morpholinomethyl derivatives : Morpholine is introduced via alkylation or reductive amination . For instance, 4-(bromomethyl)morpholine reacts with primary amines in the presence of a base like potassium carbonate (K₂CO₃).

Stepwise Synthesis and Optimization

Protection of the Piperidine Amine

Method : Boc protection is widely used to prevent unwanted side reactions.

Esterification of the Carboxylic Acid

Method : The carboxylic acid is converted to a methyl ester using SOCl₂ or methanol/H⁺.

Introduction of the Morpholinomethyl Group

Method : Mitsunobu reaction or alkylation with 4-(chloromethyl)morpholine.

-

Example :

-

Boc-protected piperidine-4-carboxylate (1 equiv), 4-(hydroxymethyl)morpholine (1.2 equiv), triphenylphosphine (PPh₃, 1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF), 0°C → room temperature.

-

Yield : 70–75%.

-

Deprotection and Final Modification

Method : Acidic or basic hydrolysis to remove Boc and ester groups.

-

Conditions :

Key Reaction Optimization Data

Alternative Approaches

Reductive Amination

Method : Reaction of 4-formylpiperidine-4-carboxylate with morpholine and sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM.

Solid-Phase Peptide Synthesis (SPPS)

Method : Use of Fmoc-protected piperidine derivatives on resin.

-

Example : Fmoc-piperidine-4-carboxylic acid is coupled to morpholinomethyl groups using HBTU/HOBt and DIPEA in DMF.

Challenges and Solutions

-

Steric Hindrance : The morpholinomethyl group at C-2 complicates coupling reactions. Solution : Use bulky bases (e.g., DIPEA) to improve reaction efficiency.

-

Racemization : Acidic conditions during deprotection may cause racemization. Solution : Use TFA at 0°C to minimize epimerization.

Quality Control and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Functional Group Impact on Bioactivity

- Methoxycarbonyl vs. Ethoxycarbonyl : The methoxy group in the target compound offers better metabolic stability compared to ethoxycarbonyl analogs, which are more prone to esterase-mediated hydrolysis .

- Morpholinomethyl vs. Benzyl/Isopropyl Groups: Morpholinomethyl substituents enhance water solubility and hydrogen-bonding capacity, making the compound more suitable for oral administration compared to hydrophobic groups like isopropyl .

- Carboxylic Acid Positioning : The carboxylic acid at position 4 is critical for interactions with enzymatic active sites, as seen in GABA analogs (e.g., nipecotic acid derivatives) .

Biological Activity

1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid, with the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.32 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methoxycarbonyl group and a morpholinomethyl group. This unique structure enhances its reactivity and potential biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Synthesis Methods

The synthesis of 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

- N-Alkylation : The introduction of the morpholinomethyl group.

- Carboxylation : The addition of the carboxylic acid functionality.

- Protection/Deprotection Strategies : To manage reactive sites during synthesis.

These methods are essential for obtaining high-purity compounds suitable for biological testing.

Biological Activity

Research indicates that compounds containing piperidine and morpholine structures often exhibit various pharmacological effects, including:

- Antimicrobial Activity : Initial studies suggest potential efficacy against certain bacterial strains.

- Cytotoxic Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Properties : There is emerging evidence supporting neuroprotective effects in preclinical models.

Table 1: Comparison of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Inhibits growth in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cultures |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations. This suggests its potential as an antimicrobial agent in clinical settings. -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines demonstrated that 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid can induce apoptosis, indicating its utility in cancer therapy development. -

Neuroprotective Studies :

Research involving neuronal cell cultures exposed to oxidative stress showed that the compound significantly mitigates cell death, highlighting its potential in treating neurodegenerative diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The methoxycarbonyl group may facilitate interactions with specific enzymes or receptors.

- The morpholinomethyl moiety could enhance membrane permeability, allowing for better cellular uptake.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity. For instance, NMR peaks at δ 3.42–4.31 ppm correlate with morpholinomethyl protons .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1687 cm) and morpholine C-O-C bands (~1100 cm) validate functional groups .

- HPLC/LC-MS : Ensures purity (>95%) and monitors reaction progress. Acidic mobile phases (pH 5.5) with tetrabutylammonium hydroxide improve resolution .

How can researchers assess the bioactivity of this compound against enzymatic targets?

Q. Basic

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenases). Pre-incubate the compound with target enzymes (e.g., carbonic anhydrase) and measure IC values .

- Cellular Pathways : Evaluate modulation of metabolic pathways via Western blotting or qPCR to detect changes in protein expression (e.g., inflammatory markers like COX-2) .

What computational methods are used to model the reaction pathways of this compound?

Q. Advanced

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for substitution reactions. For example, morpholinomethyl group installation involves energy barriers <25 kcal/mol in polar solvents .

- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance during cyclization steps. Reactive force fields (ReaxFF) optimize conditions for ring closure .

How do competing reaction mechanisms (e.g., SN1 vs. SN2) influence the synthesis of morpholinomethyl derivatives?

Q. Advanced

- Steric Effects : Bulky substituents on piperidine favor SN1 mechanisms, leading to racemization. SN2 dominates in less hindered systems, preserving stereochemistry .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize SN2 transition states, while protic solvents (e.g., ethanol) favor SN1 carbocation formation. Kinetic studies using -labeling confirm mechanism dominance .

How should researchers resolve contradictory data on reaction yields reported in different studies?

Q. Advanced

- Statistical Meta-Analysis : Compare datasets using ANOVA to identify outliers. For example, yields of 80–99% in small-scale reactions vs. 60–75% in flow systems may reflect batch vs. continuous processing differences.

- Parameter Optimization : Design of Experiments (DoE) tests variables (e.g., temperature, catalyst loading) to reconcile discrepancies. Response Surface Methodology (RSM) pinpoints optimal conditions .

What role do substituent electronic effects play in modulating the compound’s bioactivity?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : The methoxycarbonyl group enhances electrophilicity, improving binding to serine hydrolases. IC values decrease by 30–50% compared to non-EWG analogs .

- Morpholine Ring : Basic nitrogen in morpholine facilitates hydrogen bonding with aspartic acid residues in enzyme active sites, confirmed via X-ray crystallography .

How do structural modifications of this compound compare to related piperidine derivatives in drug discovery?

Q. Advanced

- Comparative Binding Studies : Molecular docking shows 1-(Methoxycarbonyl)-2-(morpholinomethyl)piperidine-4-carboxylic acid has 2-fold higher affinity for carbonic anhydrase II than 1-(tert-butoxycarbonyl) analogs due to reduced steric bulk .

- Pharmacokinetics : LogP values (~1.2) indicate better blood-brain barrier penetration compared to 4-nitrophenyl derivatives (LogP ~2.5) .

What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?

Q. Advanced

- Flow Chemistry : Continuous flow reactors reduce reaction time by 50% and improve yield consistency (e.g., 85% vs. 70% in batch) .

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) minimize metal leaching during hydrogenation steps, reducing purification needs .

How can computational studies predict the compound’s interactions with novel biological targets?

Q. Advanced

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses to unexplored targets (e.g., G-protein-coupled receptors). Consensus scoring identifies high-confidence interactions .

- Machine Learning (ML) : Train ML models on existing bioactivity data to prioritize targets for experimental validation. Random Forest classifiers achieve >80% accuracy in predicting inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.